molecular formula C21H20ClN5O3S B11280394 N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11280394
M. Wt: 457.9 g/mol
InChI Key: XYQGNENBJJYVIS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an acetamidophenyl group, and a triazinyl sulfanyl butanamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multiple steps:

    Formation of the Triazinyl Core: The triazinyl core can be synthesized by reacting appropriate hydrazine derivatives with carbonyl compounds under controlled conditions.

    Introduction of the Acetamidophenyl Group: This step involves the acylation of the triazinyl core with 2-acetamidophenyl derivatives using acylating agents such as acetic anhydride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives.

    Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with butanoyl chloride or similar reagents to form the butanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules due to its multiple functional groups. It could be used in studies involving enzyme inhibition, protein binding, or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-{[6-(2-aminophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
  • N-(3-Chlorophenyl)-2-{[6-(2-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Uniqueness

Compared to similar compounds, N-(3-Chlorophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is unique due to the presence of the acetamidophenyl group. This group may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)butanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-3-17(19(29)24-14-8-6-7-13(22)11-14)31-21-25-20(30)18(26-27-21)15-9-4-5-10-16(15)23-12(2)28/h4-11,17H,3H2,1-2H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

XYQGNENBJJYVIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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